molecular formula C19H20FN3OS2 B11449403 5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B11449403
M. Wt: 389.5 g/mol
InChI Key: UHLQZYSKIYSZEX-UHFFFAOYSA-N
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Description

5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis, which is efficient and environmentally benign . This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve rigorous purification steps, such as recrystallization and chromatography, to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is unique due to its specific substitution pattern and the presence of multiple heteroatoms within its tricyclic structure

Properties

Molecular Formula

C19H20FN3OS2

Molecular Weight

389.5 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C19H20FN3OS2/c1-10(2)14-7-13-15(8-24-14)26-18-16(13)17(21)22-19(23-18)25-9-11-3-5-12(20)6-4-11/h3-6,10,14H,7-9H2,1-2H3,(H2,21,22,23)

InChI Key

UHLQZYSKIYSZEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)F

Origin of Product

United States

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